Oxypurinol

Xanthine oxidase enzymology Superoxide radical inhibition Ischemia–reperfusion pharmacology

Oxypurinol (CAS 187486-06-2; also known as alloxanthine, oxipurinol) is a pyrazolo[3,4-d]pyrimidine-4,6-dione that functions as the primary active metabolite of the prodrug allopurinol and acts as a direct, mechanism-based inhibitor of xanthine oxidoreductase (XOR). Unlike its parent compound allopurinol, oxypurinol does not require metabolic activation to exert XOR inhibition, and it possesses a markedly prolonged elimination half-life of approximately 23.3 ± 6.0 hours in subjects with normal renal function, compared to 1.2 ± 0.3 hours for allopurinol.

Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
CAS No. 187486-06-2
Cat. No. B062819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxypurinol
CAS187486-06-2
Synonyms4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,2-dihydro-6-hydroxy-
Molecular FormulaC5H4N4O2
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=O)NC2=O)NN1
InChIInChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)
InChIKeyHXNFUBHNUDHIGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxypurinol (CAS 187486-06-2): Core Chemical Identity and Pharmacological Class for Procurement Evaluation


Oxypurinol (CAS 187486-06-2; also known as alloxanthine, oxipurinol) is a pyrazolo[3,4-d]pyrimidine-4,6-dione that functions as the primary active metabolite of the prodrug allopurinol and acts as a direct, mechanism-based inhibitor of xanthine oxidoreductase (XOR) [1]. Unlike its parent compound allopurinol, oxypurinol does not require metabolic activation to exert XOR inhibition, and it possesses a markedly prolonged elimination half-life of approximately 23.3 ± 6.0 hours in subjects with normal renal function, compared to 1.2 ± 0.3 hours for allopurinol [1]. Oxypurinol is cleared almost entirely by renal excretion, and its pharmacokinetics are significantly influenced by renal function, body composition, and concomitant diuretic use [2]. The compound is classified as a purine-analog xanthine oxidase inhibitor (XOI), distinct from non-purine XOIs such as febuxostat and topiroxostat [3]. Procurement-grade oxypurinol is utilized in hyperuricemia and gout research, ischemia–reperfusion injury models, heart failure studies, and as a reference inhibitor in XOR enzymology [3].

Why Generic Substitution with Allopurinol, Febuxostat, or Topiroxostat Cannot Recapitulate Oxypurinol's Pharmacological Profile


Oxypurinol cannot be functionally replaced by its prodrug allopurinol because the two agents exhibit fundamentally different inhibition kinetics: oxypurinol produces immediate, xanthine-concentration-independent inhibition of superoxide radical generation, whereas allopurinol requires time-dependent metabolic conversion to oxypurinol before meaningful XO inhibition occurs [1]. Substituting oxypurinol with the non-purine XOIs febuxostat (Ki = 0.6 nM for bovine XO) or topiroxostat (Ki = 5.7 nM) introduces dramatic differences in target binding mode, redox-state dependence, and off-target pharmacology [2]. Furthermore, oxypurinol possesses a dual mechanism of action—XO inhibition plus inhibition of the renal urate transporter GLUT9 (SLC2A9)—that is not shared by any other XOI [3]. These quantitative pharmacological differences preclude simple interchange and necessitate compound-specific selection for experimental or therapeutic applications.

Oxypurinol (CAS 187486-06-2): Head-to-Head Quantitative Differentiation Evidence Against Key Comparators


Immediate vs. Time-Dependent Superoxide Radical Inhibition: Oxypurinol vs. Allopurinol

In a direct comparative study using purified xanthine oxidase, oxypurinol produced immediate inhibition of superoxide radical production, whereas allopurinol induced very little immediate inhibition and required enzymatic conversion to oxypurinol to achieve progressive inhibition over time [1]. Critically, elevating substrate concentrations (xanthine or hypoxanthine) attenuated allopurinol's inhibitory potency but left oxypurinol's potency relatively unaffected, demonstrating a mechanistic advantage under conditions of high purine flux characteristic of ischemic tissue [1].

Xanthine oxidase enzymology Superoxide radical inhibition Ischemia–reperfusion pharmacology

Redox-State-Dependent XO Inhibition Potency: Oxypurinol Ki for Reduced vs. Oxidized XO Compared with Non-Purine XOIs

Oxypurinol exhibits a stark ~29-fold difference in binding affinity depending on the redox state of the molybdenum cofactor in human xanthine oxidase: Ki = 35.0 nM for the reduced (Mo(IV)) form vs. Ki = 1,000 nM for the oxidized (Mo(VI)) form [1]. This redox-dependent inhibition is fundamentally different from the non-purine XOIs febuxostat (Ki = 0.6 nM; mixed-type inhibitor of both oxidized and reduced forms) and topiroxostat (Ki = 5.7 nM) [2]. Oxypurinol binding is greatly weakened upon reoxidation to Mo(VI), requiring re-reduction by xanthine, hypoxanthine, or allopurinol for reformation of the inhibitor–enzyme complex [3].

Xanthine oxidoreductase inhibition Enzyme kinetics Redox-dependent inhibitor binding

Elimination Half-Life and Renal-Dependent Clearance: Oxypurinol vs. Allopurinol as Determinant of Dosing Interval and Accumulation Risk

Oxypurinol exhibits an elimination half-life (t1/2) of 23.3 ± 6.0 hours in subjects with normal renal function, approximately 19-fold longer than allopurinol (t1/2 = 1.2 ± 0.3 hours) [1]. Oxypurinol is cleared almost entirely by renal excretion, with renal clearance (CLR) relative to creatinine clearance of 0.19 ± 0.06 [1]. In renal failure, the oxypurinol half-life can extend from ~24 hours to approximately 125 hours, representing a greater than 5-fold prolongation [2]. The apparent oral clearance of oxypurinol (CL/F) declines stepwise with renal impairment severity: 1.8 L/h (normal), 0.6 L/h (mild), 0.3 L/h (moderate), and 0.18 L/h (severe), a 10-fold range [3].

Clinical pharmacokinetics Renal elimination Drug accumulation

Uric Acid Lowering Efficacy in Hyperuricemic Patients: Oxypurinol Sodium vs. Allopurinol in a Randomized Double-Blind Crossover Trial

In a multicenter, randomized, double-blind crossover trial in 99 hyperuricemic patients with normal renal function, oxypurinol sodium administered in daily amounts equimolar to 300 mg allopurinol produced an overall average plasma uric acid reduction of 2.6 mg/dL from baseline, compared to 3.0 mg/dL for allopurinol [1]. The difference between treatments, while statistically significant (p = 0.027, two-tailed), was small in magnitude (0.4 mg/dL) [1]. Mean plasma oxypurinol concentrations at the end of each treatment period were similar: 9.24 μg/dL after allopurinol and 9.9 μg/dL after direct oxypurinol administration (NS) [1]. In a separate single-dose study in healthy volunteers, plasma oxypurinol concentrations following a conventional rapid-release oxypurinol sodium formulation were approximately 25% lower than those observed after an equimolar dose (300 mg) of allopurinol, yet mean Cmax still reached the concentration reported as necessary for 90% inhibition of xanthine oxidase [2].

Hyperuricemia Gout therapy Urate-lowering efficacy

Hydroxyl Radical Scavenging Capacity: Oxypurinol Outperforms Allopurinol by ~4-Fold

In a direct comparison of second-order rate constants for hydroxyl radical (•OH) scavenging, oxypurinol (k2 ≈ 4 × 10⁹ M⁻¹s⁻¹) was approximately 4-fold more reactive than allopurinol (k2 ≈ 1 × 10⁹ M⁻¹s⁻¹) [1]. Additionally, oxypurinol reacts with the myeloperoxidase-derived oxidant hypochlorous acid (HOCl), a property not characterized for allopurinol in this study [1]. This differential radical scavenging capacity is independent of XO inhibition and may contribute to the cytoprotective effects observed with oxypurinol in reperfusion injury models.

Free radical scavenging Hydroxyl radical Ischemia–reperfusion protection

Dual Mechanism of Action: Xanthine Oxidase Inhibition Plus GLUT9 Urate Transporter Modulation—A Unique Profile Among XOIs

A genome-wide association study (GWAS) with in vitro functional validation identified oxypurinol as an inhibitor of the urate transporter GLUT9 (SLC2A9), suggesting that oxypurinol may modulate renal uric acid reabsorption in addition to its XO inhibitory activity [1]. This dual mechanism has not been reported for allopurinol (which acts solely as a prodrug), febuxostat, or topiroxostat, all of which lower serum urate exclusively through XO inhibition. The GLUT9 inhibitory activity may contribute to the urate-lowering effect of oxypurinol beyond what is attributable to decreased urate production alone [1]. A separate study confirmed that oxypurinol also inhibits URAT1-mediated renal reabsorption, with benzbromarone increasing oxypurinol fractional clearance 2.17-fold, from 15.6 to 33.8, further supporting active renal transporter interactions [2].

Urate transporter pharmacology GLUT9/SLC2A9 Dual mechanism urate lowering

Oxypurinol (CAS 187486-06-2): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Hyperuricemia and Gout Research in Allopurinol-Intolerant Models

Oxypurinol sodium rapid-release formulations provide near-equivalent urate lowering (2.6 mg/dL reduction) compared to allopurinol (3.0 mg/dL) at equimolar dosing in hyperuricemic patients, as demonstrated in a multicenter randomized double-blind crossover trial [1]. In healthy volunteers, single-dose oxypurinol sodium achieves plasma concentrations sufficient for 90% XO inhibition, albeit at ~25% lower Cmax than equimolar allopurinol [2]. This evidence supports oxypurinol's use as a direct-acting urate-lowering agent in preclinical models and clinical studies where allopurinol hypersensitivity or intolerance excludes prodrug administration.

Ischemia–Reperfusion Injury and Oxidative Stress Models Requiring Immediate XO Inhibition

Oxypurinol provides immediate inhibition of XO-catalyzed superoxide radical production—in contrast to allopurinol's time-dependent, metabolism-requiring inhibition—and maintains potency under elevated substrate concentrations characteristic of ischemic tissue [1]. Its ~4-fold higher hydroxyl radical scavenging rate constant (k2 ≈ 4 × 10⁹ M⁻¹s⁻¹ vs. 1 × 10⁹ M⁻¹s⁻¹ for allopurinol) provides additional antioxidant capacity independent of XO inhibition [2]. These properties make oxypurinol the preferred XOI for acute ischemia–reperfusion studies in Langendorff heart preparations, renal ischemia models, and organ preservation solutions where immediate, substrate-independent enzyme inhibition is critical.

Heart Failure Studies with Serum Uric Acid-Stratified Patient Populations

The OPT-CHF trial (n = 405) demonstrated that while oxypurinol (600 mg/day) did not improve outcomes in unselected moderate-to-severe heart failure patients, a post-hoc analysis revealed significant clinical benefit in the subgroup with elevated baseline serum uric acid (>9.5 mg/dL, p = 0.02 for interaction) [1]. Oxypurinol reduced SUA by ~2 mg/dL (p < 0.001), and patients with improved or unchanged clinical status had significantly greater SUA reductions (−2.3 ± 2.1 mg/dL) compared to those who worsened (−1.0 ± 1.9 mg/dL, p = 0.0006) [1]. This evidence positions oxypurinol as a biomarker-guided investigational agent for heart failure studies employing SUA stratification.

Renal Urate Transporter Pharmacology and Pharmacogenetic Studies

Oxypurinol is uniquely both an XO inhibitor and a substrate/inhibitor of renal urate transporters including URAT1 and a novel inhibitor of GLUT9 (SLC2A9), as identified through GWAS and in vitro functional validation [1]. Probenecid increases oxypurinol fractional clearance 1.8-fold (from 14.1 to 24.8), and benzbromarone increases it 2.17-fold (from 15.6 to 33.8), confirming active renal tubular transport [2]. Additionally, the BCRP Q141K polymorphism (ABCG2) prolongs oxypurinol half-life (34.2 ± 12.2 h vs. 19.1 ± 1.42 h for wild-type) . These properties establish oxypurinol as an essential tool compound for pharmacogenetic studies of urate transporter variants and drug–transporter interaction screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxypurinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.